5-nitro-2-[3-(phenylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(3-Benzoylphenyl)-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoyl group, a nitro group, and an isoindole-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzoylphenyl)-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-benzoylphenylacetonitrile with a nitrating agent to introduce the nitro group. This is followed by cyclization to form the isoindole-dione structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. For instance, the coupling of aryl Grignard reagents with acyl chlorides in a bio-derived solvent like 2-methyltetrahydrofuran under mild conditions can be employed . This method allows for the safe and on-demand generation of the compound with high productivity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Benzoylphenyl)-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles like amines for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2-(3-Benzoylphenyl)-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-(3-Benzoylphenyl)-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be due to the inhibition of cyclooxygenase enzymes, which play a key role in the synthesis of prostaglandins involved in inflammation . The compound may also interact with other molecular targets, such as matrix metalloproteinases, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-Benzoylphenyl)propanoic acid: A non-steroidal anti-inflammatory drug with similar structural features.
2-(3-Benzoylphenyl)propanohydroxamic acid: A derivative with dual anti-inflammatory and anticancer activities.
2-(3-Benzoylphenyl)propanenitrile: Another related compound used in pharmaceutical research.
Uniqueness
What sets 2-(3-Benzoylphenyl)-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C21H12N2O5 |
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Molecular Weight |
372.3 g/mol |
IUPAC Name |
2-(3-benzoylphenyl)-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C21H12N2O5/c24-19(13-5-2-1-3-6-13)14-7-4-8-15(11-14)22-20(25)17-10-9-16(23(27)28)12-18(17)21(22)26/h1-12H |
InChI Key |
PUZYABSUGQBYGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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